1-Ethynyl-3-methyl-5-nitrobenzene
Description
1-Ethynyl-3-methyl-5-nitrobenzene is a substituted aromatic compound featuring a nitro group (-NO₂) at the 5-position, a methyl group (-CH₃) at the 3-position, and an ethynyl group (-C≡CH) at the 1-position. This molecule combines electron-withdrawing (nitro) and electron-donating (methyl) substituents, alongside the highly reactive ethynyl moiety.
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-ethynyl-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C9H7NO2/c1-3-8-4-7(2)5-9(6-8)10(11)12/h1,4-6H,2H3 |
InChI Key |
QGPBZZQFHZPXDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as organolithium or Grignard reagents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-Ethynyl-3-methyl-5-aminobenzene.
Substitution: Various substituted benzene derivatives.
Oxidation: 1-Ethynyl-3-carboxy-5-nitrobenzene.
Scientific Research Applications
1-Ethynyl-3-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack.
Nucleophilic Substitution: The ethynyl group can act as a nucleophile, participating in substitution reactions.
Reduction and Oxidation: The nitro and methyl groups can undergo redox reactions, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
1-Ethoxy-3-methyl-5-nitrobenzene
Key Structural Differences :
- The ethoxy group (-OCH₂CH₃) replaces the ethynyl group at the 1-position.
- Ethoxy is a weaker electron-donating group compared to the ethynyl group, which can act as both an electron-withdrawing and π-bond-rich substituent.
3-Methyl-5-nitrobenzene Derivatives
Substituent positioning significantly impacts electronic and steric effects:
- Electron-Withdrawing vs. Donating Groups: The nitro group at the 5-position deactivates the ring, directing electrophilic substitution to meta/para positions relative to itself.
Other Nitroaromatic Ethynyl Compounds
- 1-Ethynyl-4-nitrobenzene :
- Lacks the methyl group, reducing steric hindrance. This may enhance reactivity in cross-coupling reactions but decrease thermal stability.
- 1-Ethynyl-3-nitrobenzene :
- The nitro group at the 3-position (instead of 5) alters regioselectivity in further functionalization.
Data Table: Comparative Properties of Selected Analogs
Research Findings and Gaps
- Synthetic Challenges : Ethynyl groups often require stringent conditions (e.g., inert atmospheres, low temperatures) to prevent side reactions like polymerization.
- Thermal Stability : Nitro groups can introduce explosive risks under high heat, particularly in combination with ethynyl moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
